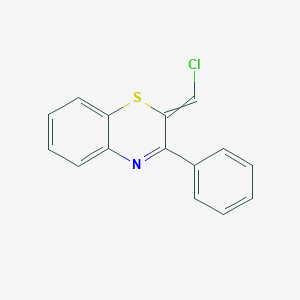
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine is an organic compound that belongs to the class of benzothiazines This compound is characterized by a chloromethylidene group attached to the benzothiazine ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine typically involves the reaction of 2-aminobenzenethiol with α-chloroacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethylidene group to a methyl group.
Substitution: The chlorine atom in the chloromethylidene group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzothiazine.
Substitution: Various substituted benzothiazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethylidene)-3-methyl-2H-1,4-benzothiazine
- 2-(Chloromethylidene)-3-ethyl-2H-1,4-benzothiazine
- 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzoxazine
Uniqueness
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
66252-24-2 |
|---|---|
Molecular Formula |
C15H10ClNS |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
2-(chloromethylidene)-3-phenyl-1,4-benzothiazine |
InChI |
InChI=1S/C15H10ClNS/c16-10-14-15(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-14/h1-10H |
InChI Key |
SLXUCGPTTLGQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















